3,5-Dimethoxy-1-methyl-2-(methylthio)-1H-pyrrole
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Overview
Description
3,5-Dimethoxy-1-methyl-2-(methylthio)-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is distinguished by its two methoxy groups, a methyl group, and a methylthio group attached to the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-1-methyl-2-(methylthio)-1H-pyrrole typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis often begins with a pyrrole derivative.
Methoxylation: Introduction of methoxy groups at the 3 and 5 positions using methanol and an appropriate catalyst.
Methylation: Addition of a methyl group at the 1 position using methyl iodide and a base.
Thiomethylation: Introduction of a methylthio group at the 2 position using methylthiol and a suitable reagent.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the methoxy or methylthio groups, leading to demethylation or desulfurization.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Demethylated or desulfurized derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-1-methyl-2-(methylthio)-1H-pyrrole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy and methylthio groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxy-1-methyl-1H-pyrrole: Lacks the methylthio group.
3,5-Dimethoxy-2-methyl-1H-pyrrole: Methyl group at the 2 position instead of the 1 position.
3,5-Dimethoxy-1H-pyrrole: Lacks both the methyl and methylthio groups.
Uniqueness
3,5-Dimethoxy-1-methyl-2-(methylthio)-1H-pyrrole is unique due to the presence of both methoxy and methylthio groups, which can significantly influence its chemical reactivity and biological activity compared to other pyrrole derivatives.
Properties
Molecular Formula |
C8H13NO2S |
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Molecular Weight |
187.26 g/mol |
IUPAC Name |
3,5-dimethoxy-1-methyl-2-methylsulfanylpyrrole |
InChI |
InChI=1S/C8H13NO2S/c1-9-7(11-3)5-6(10-2)8(9)12-4/h5H,1-4H3 |
InChI Key |
RZCMOMRORDZOFX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=C1SC)OC)OC |
Origin of Product |
United States |
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